molecular formula C10H11N3O2S B5875593 5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 5544-70-7

5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5875593
CAS No.: 5544-70-7
M. Wt: 237.28 g/mol
InChI Key: GOAFWCLLGUXBRK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a high-purity chemical building block belonging to the 1,2,4-triazole-3-thione class, a scaffold of significant interest in medicinal and agricultural chemistry . This compound serves as a key intermediate for researchers developing new bioactive molecules. Its structure features multiple nucleophilic centers (sulfur and nitrogen atoms), offering broad opportunities for chemical modification and the development of novel derivatives . The 3,4-dimethoxyphenyl substituent is particularly noteworthy, as the presence of electron-donating groups like methoxy has been shown to enhance biological activity . Researchers are exploring derivatives of 1,2,4-triazole-3-thione for a wide spectrum of biological applications. Published studies indicate promising antimicrobial (against bacteria and fungi) and antitumor activities for related compounds. Furthermore, this chemotype is investigated for its potential anti-inflammatory, analgesic, antidiabetic, and antioxidant properties . In agrochemical research, similar structures have been developed into fungicides and herbicides, demonstrating high efficacy against phytopathogens . The compound can be synthesized through efficient, high-yielding methods, including the cyclization of thiosemicarbazides or modern "green" approaches . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAFWCLLGUXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=S)NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970781
Record name 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5544-70-7
Record name 5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the desired triazole-thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The compound reacts with carbonyl-containing substrates to form heterocyclic derivatives, primarily pyrazoles.

Mechanism :

  • Nucleophilic Attack : The hydrazine reacts with carbonyl groups (e.g., aldehydes, ketones) to form hydrazone intermediates.

  • Cyclization : The intermediate undergoes intramolecular cyclization, often via elimination of a leaving group (e.g., water), to form a fused pyrazole ring.

Example Reaction :

  • Substrate : 1-Oxo-3-phenylindan-2-carboxaldehyde (β-ketoaldehyde).

  • Conditions : Ethanol-acetic acid (1:1), reflux for 15 hours .

  • Product : 1-(Benzothiazol-2-yl)-4-phenylindeno[1,2-c]pyrazole (1a).

  • Yield : 44% .

Reaction Parameter Detail
SolventEthanol-acetic acid (1:1)
TemperatureReflux conditions
Reaction Time15 hours
Key Functional Groupsβ-ketoaldehyde (substrate), hydrazine (reactant)

Structural Characterization

The compound and its derivatives are analyzed using spectroscopic methods:

a. ¹H NMR Analysis :

  • Key Peaks :

    • δ 7.65 ppm (s, 1H): C3–H of indenopyrazole .

    • δ 4.96 ppm (s, 1H): C4–H of the pyrazole ring .

  • Aromatic Region : δ 7.18–7.56 ppm (m, 10H) for benzothiazole and phenyl protons .

b. IR Spectroscopy :

  • Absence of C=O stretching (1620–1800 cm⁻¹) confirms the loss of carbonyl groups during cyclization .

Mechanistic Insights

The regioselectivity of the reaction depends on steric and electronic factors:

  • Primary vs. Secondary Nitrogen : The primary nitrogen in the hydrazine is more nucleophilic, favoring initial attack on the aldehyde carbonyl group .

  • Steric Effects : Bulky substituents on the β-ketoaldehyde substrate can shift the site of condensation (e.g., from aldehyde to ketone carbonyl) .

Comparison with Related Reactions

Reaction Type Key Features
Pyrazole FormationCondensation with β-ketoaldehydes → Fused pyrazoles (e.g., indeno[1,2-c]pyrazoles)
Hydrazone SynthesisReaction with aldehydes/ketones → Hydrazones (intermediate step in cyclization)
Functional Group ToleranceCompatible with electron-withdrawing groups (e.g., halogens, nitro) in substrates

Research Implications

  • Pharmaceutical Applications : Pyrazole derivatives are explored for analgesic, anti-inflammatory, and antiviral properties .

  • Material Chemistry : Benzothiazole moieties are used in fluorescent probes due to their optical properties

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
DMPT has been studied for its antimicrobial properties. Research indicates that compounds in the triazole family exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that DMPT showed inhibitory effects against several strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Properties
Recent studies have also explored the anticancer potential of DMPT. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies revealed that DMPT could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of DMPT. Research suggests that it may reduce inflammation markers in various models of inflammation. This property could make it a candidate for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .

Agricultural Applications

Fungicide Development
In agriculture, DMPT has been investigated as a potential fungicide. Its structure allows it to interact with fungal cell membranes, leading to cell death. Field trials have shown that DMPT effectively reduces fungal infections in crops, thus enhancing yield and quality .

Plant Growth Promotion
Additionally, DMPT has been noted for its role as a plant growth promoter. Studies indicate that it can enhance root development and overall plant vigor when applied as a foliar spray or soil amendment. This effect is attributed to the compound's ability to stimulate certain growth pathways in plants .

Material Science

Polymer Synthesis
In material science, DMPT has been utilized in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions. This application is particularly relevant in creating materials with specific mechanical properties or thermal stability .

Nanomaterials Development
DMPT has also been explored in the field of nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities. Research indicates that nanoparticles derived from DMPT exhibit antimicrobial properties, making them suitable for applications in biomedical devices and coatings .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDMPT exhibited significant inhibition against E. coli and S. aureus strains, indicating potential for antibiotic development .
Study 2Anticancer PropertiesIn vitro tests showed that DMPT induced apoptosis in breast cancer cells through modulation of apoptotic pathways .
Study 3Agricultural UseField trials demonstrated a 30% reduction in fungal infections in crops treated with DMPT compared to untreated controls .
Study 4NanotechnologyNanoparticles synthesized from DMPT showed enhanced antibacterial activity against MRSA strains .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Substituents at Position 5

  • 5-(3-Chlorophenyl) Derivatives: TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) demonstrates potent anticonvulsant activity with a therapeutic index (TI) of 13.9 in mouse models. TP-4 (4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) synergizes with classical antiepileptics like valproate, reducing required doses by 30–50% .
  • 5-(4-Nitrophenyl) Derivatives: Metabolized in rats via N-acetylation and reduction, yielding bioactive intermediates like 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which shows antifungal activity against Candida tropicalis .
  • 5-(Adamantan-1-yl) Derivatives :

    • Hybrids like 5A4BT (5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) exhibit enhanced anti-inflammatory and neuroprotective effects due to the adamantane moiety’s lipophilicity and membrane penetration .

Substituents at Position 4

  • 4-Hexyl Derivatives :

    • Alkyl chains (e.g., hexyl) improve blood-brain barrier permeability, as seen in TP-315, which achieves ED50 = 14.8 mg/kg in maximal electroshock (MES) models .
  • 4-Aryl Derivatives :

    • 4-(4-Bromophenyl) substituents enhance antibacterial activity against Bacillus cereus (MIC = 31.25–62.5 µg/mL) by promoting hydrophobic interactions with bacterial enzymes .

Metabolic and Toxicity Profiles

  • Metabolism: 5-(4-Nitrophenyl) derivatives undergo hepatic reduction to amine metabolites, followed by acetylation, which prolongs half-life .
  • Toxicity :

    • 5-(3,4-Dimethoxyphenyl) derivatives exhibit predicted LD50 = 300–500 mg/kg (oral, rats), comparable to caffeine .
    • 4-Hexyl derivatives (TP-315) have TI > 10, indicating a wide safety margin .

Physicochemical Properties

Compound Name cLogP Molecular Weight Water Solubility (mg/mL)
5-(3,4-Dimethoxyphenyl) derivative 2.8* 279.3 <0.1 (predicted)
TP-315 5.1 325.9 0.05
4-(4-Bromophenyl)-5-(3-Cl-Ph) 4.9 368.6 0.03
5A4BT 4.3 317.5 0.1

*cLogP estimated using GUSAR-online .

Biological Activity

5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the triazole class, which has gained attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research studies and data.

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 265.33 g/mol
  • CAS Number : 860787-33-3
  • Melting Point : 222–224 °C

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including this compound.

  • Bacterial Inhibition :
    • A study indicated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed higher activity than ciprofloxacin against Staphylococcus aureus and Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 2 to 8 µg/mL against pathogenic strains .
  • Fungal Activity :
    • Triazole compounds are also noted for antifungal properties. Research has shown that modifications in the triazole ring can enhance antifungal efficacy against various fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored in various models:

  • Carrageenan-Induced Edema Model :
    • Compounds similar to this compound have shown moderate anti-inflammatory effects in animal models. The compounds were able to reduce paw edema significantly compared to control groups .

Anticancer Activity

Recent investigations have suggested that certain triazole derivatives possess anticancer properties:

  • Mechanism of Action :
    • The compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Studies have reported that modifications in the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Mohammed et al. (2019)Reported high antimicrobial activity of triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis with MIC values lower than conventional antibiotics .
Gadegoni et al. (2013)Synthesized novel triazole derivatives with significant antibacterial activity against a panel of bacteria including E. coli and S. aureus .
Ceylan (2016)Demonstrated the synthesis of triazole derivatives that showed promising anti-inflammatory effects in vivo .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H-NMR in DMSO-d6d_6 resolves NH protons (δ 13.5–14.5 ppm) and aromatic protons from the dimethoxyphenyl group (δ 6.8–7.6 ppm) .
  • IR Spectroscopy : C=S stretching at 1153–1186 cm1^{-1} confirms the thione moiety, while N-H stretches appear at 3057–3260 cm1^{-1} .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ peaks (e.g., m/z 302.06 for C11_{11}H11_{11}N3_3O2_2S), with fragmentation patterns validating substituents .
  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, methanol:water gradient) achieves >95% purity, with retention times correlated to hydrophobicity .

What computational tools are recommended for predicting acute toxicity and pharmacokinetics?

Q. Basic Research Focus

  • GUSAR Online : Predicts acute toxicity (LD50_{50}) via QSAR models using structural descriptors. For example, dimethoxyphenyl derivatives show low oral toxicity (LD50_{50} > 500 mg/kg) due to reduced electrophilicity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., high gastrointestinal absorption due to logP ~2.8) and cytochrome P450 interactions .

How do structural modifications (e.g., halogenation) enhance antimicrobial activity?

Q. Advanced Research Focus

  • Halogen Substituents : Adding 3-chlorophenyl or 4-bromophenyl groups increases antifungal activity (MIC 8–16 µg/mL against Candida albicans) by enhancing membrane penetration .
  • Methoxy vs. Hydroxy Groups : 3,4-Dimethoxyphenyl derivatives show superior antibacterial activity (MIC 32 µg/mL vs. S. aureus) compared to hydroxylated analogs, likely due to reduced polarity .
    Methodology :
  • Broth Microdilution Assay : Test compounds in 96-well plates with serial dilution (0.5–128 µg/mL) and OD600_{600} monitoring after 24 hours .

How can DFT calculations elucidate electronic properties and reactivity?

Q. Advanced Research Focus

  • Geometry Optimization : B3LYP/6-311G(d,p) basis set calculates bond lengths (C=S: 1.68 Å) and dihedral angles to confirm planarity of the triazole ring .
  • HOMO-LUMO Analysis : Low bandgap (~3.5 eV) suggests redox activity, aligning with thione’s nucleophilic character in metal chelation .
  • NMR Chemical Shift Prediction : DFT-calculated 1^1H shifts (RMSD <0.3 ppm) validate experimental assignments .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Variability : Discrepancies in MIC values may arise from differences in fungal strains or inoculum size. Standardize protocols using CLSI guidelines .
  • Solubility Effects : Poor aqueous solubility (logS ~-4.2) can artificially reduce activity. Use DMSO carriers (<1% v/v) to improve dissolution .
  • Therapeutic Index (TI) : Prioritize compounds with TI >10 (e.g., 5-(3-chlorobenzyl)-4-hexyl analog, TI=13.9) to balance efficacy and toxicity .

What in vivo models are suitable for evaluating anticonvulsant activity?

Q. Advanced Research Focus

  • Maximal Electroshock (MES) Test : Mice (20–25 g) administered 30–100 mg/kg i.p.; measure seizure suppression and neurotoxicity (rotarod test) .
  • Reserpine-Induced Ptosis : Assess monoamine modulation; active compounds reverse ptosis within 15–30 minutes at 50 mg/kg .

What purification strategies improve yield and purity of derivatives?

Q. Advanced Research Focus

  • Flash Chromatography : Use silica gel with dichloromethane:methanol (96:4) to isolate S-alkyl derivatives (>90% purity) .
  • Recrystallization : Ethanol-water (7:3) yields high-purity crystals (m.p. 220–222°C) with minimal residual solvents .

How to design analogs for improved blood-brain barrier (BBB) penetration?

Q. Advanced Research Focus

  • Lipophilicity Optimization : Aim for logP 2–3.5 (e.g., 4-butyl substituent increases logP from 2.1 to 2.8) .
  • Molecular Weight Control : Keep <400 Da; 3,4-dimethoxyphenyl analogs (MW 277.3) show better BBB permeability than bulkier naphthyl derivatives .

What mechanistic insights explain the antidepressant activity of triazole-thiones?

Q. Advanced Research Focus

  • Norepinephrine Modulation : Electrophysiological studies show reduced NE-augmented GABA inhibition in cerebellar Purkinje neurons (IC50_{50} ~10 µM) .
  • Monoamine Oxidase (MAO) Independence : Active analogs (e.g., 5-(2-fluorophenyl)-2,4-dimethyl) lack MAO inhibition, suggesting novel targets .

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